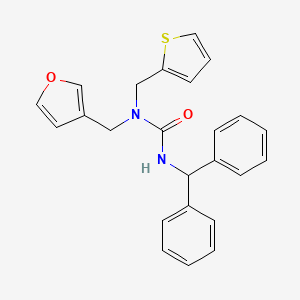

![molecular formula C23H20N2O4S B2800194 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide CAS No. 941993-01-7](/img/structure/B2800194.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

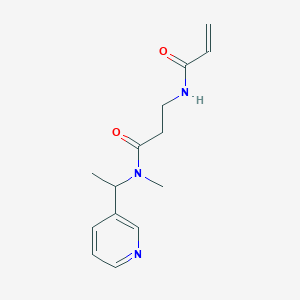

The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazole ring, the attachment of the phenyl group, and the substitution of the benzamide with the isopropylsulfonyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoxazole ring, phenyl group, and isopropylsulfonyl-substituted benzamide would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. Factors such as its polarity, solubility, melting point, and boiling point would all be affected by the presence of the benzoxazole ring, phenyl group, and isopropylsulfonyl-substituted benzamide .Applications De Recherche Scientifique

Thermally Stable Ligand for Actinide Separation

The benzoxazole-based ligand has broad applications and is particularly relevant for actinide separation. In the context of thorium (Th) and uranium (U) separation, this compound has been studied using density functional theory (DFT). Two ligands were investigated: 2,6-bis(benzo[d]oxazol-2-yl)pyridine (referred to as ligand A) and 1-(6-(4-acetylbenzo[d]oxazol-2-yl)pyridin-2-yl)ethanone (referred to as ligand B). The study revealed their structural features and complexation behavior with Th⁴⁺ and UO₂²⁺ ions. Thermodynamic properties were evaluated, suggesting that ligand A is more suitable for the back-extraction process, while ligand B exhibits stronger binding with Th⁴⁺ and UO₂²⁺ .

Synthesis of Benzoxazole Derivatives

The compound can serve as a precursor for synthesizing novel benzoxazole derivatives. Researchers have explored its reaction with 2-aminophenol in methanol, followed by the addition of carbon disulfide to obtain benzo[d]oxazole-2-thiol. These derivatives may exhibit lower side effects and enhanced efficacy, making them valuable candidates for further study .

Formation of C–N Bonds

A versatile synthetic method involving the compound allows for the formation of C–N bonds. By combining an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone can be obtained. This approach provides a general and cost-effective strategy for creating C–N bonds .

Mécanisme D'action

Target of Action

The primary targets of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide are currently unknown

Mode of Action

It is hypothesized that the compound may interact with its targets via ortho C−H functionalization of amides .

Biochemical Pathways

The compound’s potential to affect ortho C−H functionalization of amides suggests it may influence pathways involving these biochemical reactions .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-15(2)30(27,28)19-7-5-6-17(14-19)22(26)24-18-12-10-16(11-13-18)23-25-20-8-3-4-9-21(20)29-23/h3-15H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLDGUFISKXCQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2800116.png)

![Spiro[5.6]dodecan-3-one](/img/structure/B2800117.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)

![Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2800133.png)